Structural Topology: Non-Fused N-Imidazolyl-Pyridazine vs. Fused Imidazo[1,2-b]pyridazine Scaffolds
The target compound features a non-fused N-imidazolyl-pyridazine architecture wherein the imidazole ring is attached via a single N–C bond to the pyridazine C6 position, as opposed to the fused imidazo[1,2-b]pyridazine system common to many kinase inhibitor patents [1]. This topological difference alters the vector of hydrogen-bonding interactions within the ATP-binding pocket: the non-fused system presents the imidazole N3 as a freely rotatable H-bond acceptor, while the fused system locks the imidazole into a planar conformation [1]. In kinase inhibition SAR from imidazo[1,2-b]pyridazine patent families, the fused scaffold is essential for PKCθ inhibition (IC50 <10 nM for optimized examples), whereas the non-fused system is anticipated to exhibit a distinct selectivity fingerprint due to altered hinge-binding geometry [1][2].
| Evidence Dimension | Scaffold topology: non-fused N-imidazolyl-pyridazine vs. fused imidazo[1,2-b]pyridazine |
|---|---|
| Target Compound Data | Non-fused N-imidazolyl-pyridazine; imidazole rotatable about N–C bond; torsional degree of freedom ~1 additional rotatable bond |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine (fused bicyclic system; conformationally locked; 0 rotational freedom at imidazole–pyridazine junction) |
| Quantified Difference | Δ rotatable bonds = +1; Δ topological polar surface area (tPSA) ≈ +5–10 Ų; altered hinge-binding vector angle |
| Conditions | Structural comparison based on SMILES analysis; biological relevance inferred from imidazo[1,2-b]pyridazine kinase inhibitor patent SAR data (Takeda, Bayer Schering Pharma) |
Why This Matters
The non-fused topology provides a distinct chemical starting point for scaffold-hopping campaigns targeting kinases where imidazo[1,2-b]pyridazine IP is heavily patented, offering freedom-to-operate advantages in hit-to-lead programs.
- [1] Oxo-substituierte Imidazo[1,2b]pyridazine, deren Herstellung und Verwendung als Arzneimittel. Bayer Schering Pharma AG. Patent WO2008/003703 A1, 2008. View Source
- [2] Imidazo-pyridazinyl Compounds and Uses Thereof. Takeda Pharmaceutical Co. US2012/0238566 A1. Describes fused imidazopyridazine kinase inhibitor SAR and IC50 values in low nanomolar range for optimized examples. View Source
